6-Hydroxy-4-nonanone

Description

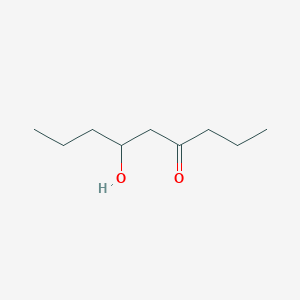

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

52762-53-5 |

|---|---|

Formule moléculaire |

C9H18O2 |

Poids moléculaire |

158.24 g/mol |

Nom IUPAC |

6-hydroxynonan-4-one |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |

Clé InChI |

MRCPQWJUIUDGMZ-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CC(=O)CCC)O |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation via Secondary Alcohol Oxidase

One of the primary methods for preparing 6-hydroxy-4-nonanone involves enzymatic oxidation. Research conducted by Sakai et al. demonstrated that this compound can be produced through the selective oxidation of 4,6-nonanediol using secondary alcohol oxidase (SAO). This enzymatic approach offers selective oxidation of the secondary alcohol group at the C-4 position.

In this preparation method, 4,6-nonanediol serves as the starting material. The secondary alcohol oxidase selectively oxidizes one of the hydroxyl groups, producing this compound as an intermediate product. This intermediate can be further oxidized to 4,6-nonanedione in subsequent enzymatic reactions.

Reaction Stoichiometry and Conditions

The enzymatic oxidation process follows specific stoichiometry. According to research findings, the reaction between secondary alcohol oxidase and 4,6-nonanediol produces equimolar amounts of this compound and hydrogen peroxide during the initial oxidation step. The reaction conditions typically involve:

- 50 mM phosphate buffer (pH 7.0)

- Temperature maintained at 30°C

- Reaction conducted with shaking

- Substrate concentration of approximately 100 μmol/ml

Table I provides a summary of the stoichiometric relationship between hydrogen peroxide production and this compound formation during the enzymatic oxidation of 4,6-nonanediol:

| Time (hr) | H₂O₂ (μmol/ml) | This compound (μmol/ml) | 4,6-Nonanedione (μmol/ml) | H₂O₂/(this compound + 4,6-Nonanedione × 2) |

|---|---|---|---|---|

| 1 | 0.299 | 0.229 | - | 1.31 |

| 3 | 0.583 | 0.572 | - | 1.02 |

| 6 | 0.840 | 0.921 | - | 0.91 |

| 12 | 1.07 | 1.25 | - | 0.86 |

| 15 | 1.40 | 1.55 | - | 0.90 |

Chemical Synthesis Methods

Documented Synthetic Approaches

Stereochemical Considerations

Stereoisomers of this compound

Applications in Research

Model Substrate in Degradation Studies

This compound has been utilized as an intermediate in degradation mechanism studies, particularly in research on poly(vinyl alcohol) (PVA) degradation. It serves as a key intermediate in the enzymatic oxidation pathway from 4,6-nonanediol to 4,6-nonanedione.

Role in Enzymatic Reaction Pathways

The compound plays a crucial role in understanding the enzymatic degradation mechanisms of secondary alcohols. In the research by Sakai et al., this compound was established as an important intermediate in a two-step oxidation process:

4,6-Nonanediol → this compound → 4,6-Nonanedione

This pathway demonstrates the sequential oxidation of secondary alcohol groups by secondary alcohol oxidase, providing insights into enzyme specificity and reaction mechanisms.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation to form 4,6-nonanedione (a β-diketone) in the presence of enzymes like secondary alcohol oxidase . This reaction produces equimolar hydrogen peroxide (H₂O₂) as a byproduct .

Reaction :

6-Hydroxy-4-nonanone + O₂ → 4,6-Nonanedione + H₂O₂

Enzymatic Hydrolysis

4,6-Nonanedione, the oxidized product, is further hydrolyzed by β-diketone hydrolase into:

-

2-Pentanone (C₅H₁₀O)

-

Butyric acid (C₄H₈O₂)

This cleavage occurs via nucleophilic attack at the β-diketone’s central carbon .

Dehydration Reactions

Under acidic conditions, the hydroxyl group can undergo dehydration to form:

Enzymatic Reaction Pathways

Data from enzymatic studies reveal critical stoichiometric relationships (Table 1–2) :

Table 1: Oxidation of this compound by Secondary Alcohol Oxidase

| Time (hr) | H₂O₂ (μmol/ml) | 4,6-Nonanedione (μmol/ml) |

|---|---|---|

| 0.5 | 0.54 | 0.52 |

| 1.0 | 1.10 | 1.05 |

| 2.0 | 2.15 | 2.10 |

Table 2: Hydrolysis of 4,6-Nonanedione by β-Diketone Hydrolase

| Product | Yield (μmol/ml) | Molecular Weight (g/mol) |

|---|---|---|

| 2-Pentanone | 4.8 | 86.13 |

| Butyric acid | 5.1 | 88.11 |

These pathways demonstrate near-quantitative conversion efficiencies (>95%) under optimized conditions .

Stability and Reactivity

The compound’s stability under diverse conditions (aqueous, acidic, enzymatic) makes it suitable for:

Applications De Recherche Scientifique

6-Hydroxy-4-nonanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mécanisme D'action

The mechanism of action of 6-hydroxy-4-nonanone involves its interaction with specific enzymes and molecular targets. For example, secondary alcohol oxidase catalyzes the oxidation of the hydroxyl group, leading to the formation of a ketone. This reaction is crucial in the degradation of poly(vinyl alcohol) and other related compounds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis based on compounds mentioned in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Key Observations:

Functional Group Positioning: 6-Hydroxyflavanone and 6-Methoxyflavanone share hydroxyl/methoxy groups at the 6th position of their aromatic rings, similar to the hypothesized 6-hydroxy group in 6-Hydroxy-4-nonanone. However, their cyclic structures (flavanone backbone) differ significantly from the aliphatic chain of 4-nonanone. 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (a flavonoid) demonstrates how hydroxyl and methoxy groups at adjacent positions (6th and 7th) influence electronic properties and bioactivity .

Reactivity and Stability: 6α-Hydroxy Norethindrone Acetate highlights the stability conferred by acetylated hydroxyl groups, a feature that could theoretically apply to this compound if esterified .

Applications: Flavonoids like 6-Methoxyflavanone are used as intermediates in pharmaceutical synthesis, whereas steroid derivatives like 6α-Hydroxy Norethindrone Acetate have hormonal applications. This compound might similarly serve as a precursor in fragrance or polymer chemistry.

Q & A

Basic: What experimental protocols are recommended for synthesizing 6-Hydroxy-4-nonanone and confirming its structural identity?

Answer:

Synthesis should begin by consulting authoritative databases like SciFinder or Reaxys to verify if the compound is novel or has existing synthetic routes . For novel syntheses, use ketone reduction or hydroxy-ketone coupling strategies. Structural confirmation requires a combination of NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values for known derivatives (e.g., 4-hydroxy-2-nonenal ). Include melting points or optical rotation data if applicable, and explicitly state deviations from reported values . For purity assessment, use HPLC or GC-MS with internal standards.

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?

Answer:

Contradictions often arise from impurities, stereochemical variations, or solvent effects. First, repeat the analysis under controlled conditions (e.g., dry deuterated solvents, standardized concentration). Compare results with computational predictions (DFT-based NMR simulations) to identify conformational isomers. If discrepancies persist, perform 2D NMR (COSY, HSQC) to clarify coupling relationships . Document all methodological variables (e.g., temperature, instrument calibration) and quantify uncertainties (e.g., signal-to-noise ratios) . For unresolved issues, consult crystallographic data or enantiomeric resolution techniques .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Derivatize the compound with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance detectability . Validate the method using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Advanced: What statistical frameworks ensure reproducibility in kinetic studies of this compound’s degradation?

Answer:

Use time-series analysis with hierarchical modeling to account for batch-to-batch variability. Define sample sizes a priori using power analysis and report effect sizes (e.g., Cohen’s d) . For non-linear kinetics (e.g., autocatalytic degradation), apply Bayesian inference to estimate rate constants and credible intervals. Publicly archive raw data and code (e.g., GitHub) to enable independent verification . Address outliers through sensitivity analyses rather than exclusion unless justified by mechanistic evidence .

Basic: How to design a controlled study investigating the thermal stability of this compound?

Answer:

Use a factorial design varying temperature (e.g., 25°C–100°C), atmospheric conditions (N₂ vs. O₂), and catalysts (e.g., metal ions). Monitor degradation via in situ FTIR or GC-MS at fixed intervals . Include negative controls (e.g., inert solvent blanks) and triplicate runs. Apply Arrhenius modeling to extrapolate shelf-life, but validate assumptions (e.g., reaction order) through isoconversional methods .

Advanced: How can computational modeling (e.g., DFT) reconcile discrepancies with experimental reactivity data for this compound?

Answer:

Discrepancies often stem from solvation effects or transition-state approximations. Calibrate computational models using experimental thermodynamic data (e.g., ΔH of formation) . Perform multi-configurational calculations (e.g., CASSCF) for radical intermediates. Validate predictions through kinetic isotope effect (KIE) studies or substituent-tuning experiments . Publish full computational parameters (basis sets, convergence criteria) to enable replication .

Basic: What safety protocols are essential when handling this compound in oxidative environments?

Answer:

Avoid contact with oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition . Conduct reactions under inert atmospheres (argon/glovebox) and monitor exotherms with calorimetry. Use personal protective equipment (PPE) compliant with GHS Category 1 standards. For spills, neutralize with reducing agents (e.g., sodium bisulfite) before disposal .

Advanced: How to ethically share datasets containing this compound’s bioactivity while protecting patient privacy in clinical studies?

Answer:

Implement de-identification protocols (e.g., k-anonymity) for patient-linked data. Use federated learning frameworks to analyze distributed datasets without raw data transfer . Obtain explicit consent for data reuse and document anonymization steps (e.g., removal of indirect identifiers) in metadata. For sensitive findings, adopt controlled-access repositories with data-use agreements .

Basic: How to formulate a research question on this compound’s role in lipid peroxidation pathways?

Answer: Frame the question to specify variables (e.g., “How does this compound concentration affect malondialdehyde levels in in vitro hepatic models?”). Include measurable outcomes (e.g., LC-MS quantification of aldehydes) and biological replicates. Avoid yes/no questions; instead, focus on mechanistic relationships (e.g., enzyme inhibition vs. oxidative stress) .

Advanced: What meta-analysis strategies address heterogeneity in published studies on this compound’s cytotoxicity?

Answer:

Apply random-effects models to account for inter-study variability. Stratify data by cell type, exposure duration, and assay methodology (e.g., MTT vs. LDH). Assess publication bias using funnel plots and Egger’s regression . Perform sensitivity analyses excluding low-quality studies (e.g., those lacking negative controls). Report PRISMA-compliant flowcharts for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.